![molecular formula C14H22N2O4S B5284320 N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B5284320.png)
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique chemical structure, which includes an ethyl group, a methyl group, a propylsulfamoyl group, and a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-methyl-4-(propylsulfamoyl)phenol: This intermediate is synthesized by reacting 2-methylphenol with propylsulfonyl chloride in the presence of a base such as pyridine.
Formation of 2-methyl-4-(propylsulfamoyl)phenoxyacetic acid: The intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenoxyacetic acid derivative.
Amidation: The final step involves the reaction of the phenoxyacetic acid derivative with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
類似化合物との比較
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide can be compared with other phenoxyacetamide derivatives, such as:
- N-phenyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide
- N-methyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications.
特性
IUPAC Name |
N-ethyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-8-16-21(18,19)12-6-7-13(11(3)9-12)20-10-14(17)15-5-2/h6-7,9,16H,4-5,8,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKYOTGHGIGWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]morpholine](/img/structure/B5284238.png)
![3-{2-[(6-aminopyridin-3-yl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5284244.png)
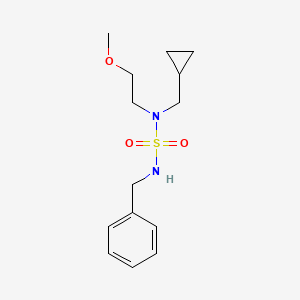

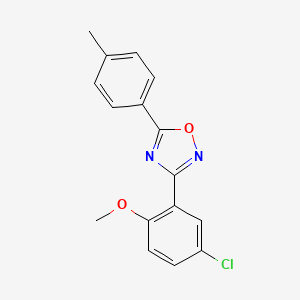
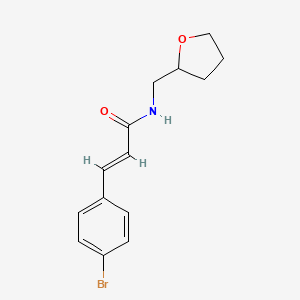
![methyl 2-[2-bromo-6-chloro-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B5284283.png)
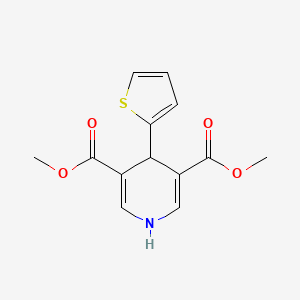
![4-[2-(4-methoxy-3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5284294.png)
![2-cyclohexyl-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5284301.png)
![2-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-furamide](/img/structure/B5284309.png)
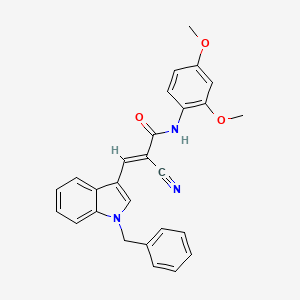
![4-NITRO-5-(8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL)PHTHALONITRILE](/img/structure/B5284340.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5284345.png)
